Fmoc-Ala-OH-d1
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Overview
Description
Fmoc-Ala-OH-d1, also known as deuterium-labeled N-(9-fluorenylmethoxycarbonyl)-L-alanine, is a stable isotope-labeled compound. It is a derivative of Fmoc-Ala-OH, where one of the hydrogen atoms is replaced by deuterium. This compound is primarily used in research for its unique properties, particularly in the field of drug development and peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Ala-OH-d1 typically involves the incorporation of deuterium into the Fmoc-Ala-OH molecule. One common method is the reaction of Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) with L-alanine in the presence of a deuterium source. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under basic conditions, often using a base like sodium bicarbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the incorporation of deuterium .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Ala-OH-d1 undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be substituted with other protecting groups or functional groups.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF.
Common Reagents and Conditions
Fmoc-Cl: Used for the initial protection of the amino group.
Piperidine: Commonly used for deprotection of the Fmoc group.
Sodium Bicarbonate: Used as a base in the synthesis.
Major Products Formed
The major products formed from these reactions include deprotected amino acids and peptides, which can be further used in peptide synthesis and other biochemical applications .
Scientific Research Applications
Chemistry
In chemistry, Fmoc-Ala-OH-d1 is used as a building block in solid-phase peptide synthesis. Its stable isotope labeling makes it valuable for studying reaction mechanisms and kinetics .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme kinetics. The deuterium labeling allows for precise quantitation and tracking of metabolic pathways .
Medicine
In medicine, this compound is used in the development of deuterated drugs. Deuterium substitution can improve the pharmacokinetic and metabolic profiles of drugs, leading to better efficacy and reduced side effects .
Industry
In the industrial sector, this compound is used in the production of high-purity peptides and proteins for pharmaceutical and biotechnological applications .
Mechanism of Action
The mechanism of action of Fmoc-Ala-OH-d1 involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the alanine residue, allowing for selective deprotection and subsequent coupling reactions. The deuterium labeling does not significantly alter the chemical reactivity but provides a means for tracking and quantitation in various applications .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Ala-OH: The non-deuterated version of Fmoc-Ala-OH-d1.
Fmoc-D-Ala-OH: A similar compound where the alanine is in the D-configuration.
Fmoc-3-Fluoroalanine-2-d1: Another deuterium-labeled compound with a fluorine substitution.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atom can affect the pharmacokinetic and metabolic profiles of compounds, making this compound particularly valuable in drug development and metabolic studies .
Properties
Molecular Formula |
C18H17NO4 |
---|---|
Molecular Weight |
312.3 g/mol |
IUPAC Name |
(2S)-2-deuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m0/s1/i11D |
InChI Key |
QWXZOFZKSQXPDC-YVBYIIFJSA-N |
Isomeric SMILES |
[2H][C@](C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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